N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-19-9-8-15(18-13-26-20(23-18)10-11-22(25-26)29-2)12-17(19)24-21(27)14-30-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUEWGDYVYLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy groups: Methoxylation reactions are carried out under specific conditions to introduce methoxy groups at the desired positions.
Coupling reactions: The phenyl and phenoxyacetamide groups are introduced through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following compounds are highlighted for comparison based on substituent variations and functional groups (Table 1):
Table 1. Structural and physicochemical comparison of the target compound with analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s dual methoxy groups likely improve aqueous solubility compared to the chloro-substituted analog , which may suffer from reduced solubility due to hydrophobicity. The urea derivative , despite higher polarity, could face bioavailability challenges due to excessive hydrogen bonding.
- Lipophilicity: The trifluoromethyl and pivalamide groups in significantly increase lipophilicity (LogP ~3.5–4.0), favoring blood-brain barrier penetration but risking toxicity. The target compound’s phenoxyacetamide balances moderate lipophilicity (estimated LogP ~2.8).
- Metabolic Stability : Sulfonamides (e.g., ) are prone to glucuronidation, whereas the target’s acetamide group may undergo slower hydrolysis, enhancing half-life .
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C22H20N4O3
- Molecular Weight : 388.427 g/mol
- Structural Features : The presence of methoxy and imidazo[1,2-b]pyridazine moieties suggests a unique interaction with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Methoxy Groups | Present in the 2 and 6 positions of the imidazo[1,2-b]pyridazine |
| Phenyl Group | Linked to a phenoxyacetamide structure |
| Biological Target | Potentially interacts with mTOR pathway |
Research indicates that this compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth and proliferation.
Key Findings:
- Cell Cycle Arrest : The compound has been shown to induce G1-phase cell cycle arrest, which is significant in cancer therapy as it halts the proliferation of malignant cells.
- Inhibition of Protein Phosphorylation : It suppresses the phosphorylation of key proteins such as AKT and S6, which are involved in cell survival and growth signaling pathways.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its ability to disrupt mTOR signaling, leading to apoptosis in cancer cells.
Study 2: Neuroprotective Effects
Another investigation explored its potential neuroprotective effects in models of neurodegenerative diseases. The results indicated that the compound could reduce neuroinflammation and protect neuronal cells from oxidative stress.
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces G1-phase arrest; inhibits mTOR pathway |
| Neuroprotection | Reduces neuroinflammation; protects against oxidative stress |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound beyond cancer treatment. Its interactions with various molecular targets suggest broader implications in treating metabolic and neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the efficacy of this compound. Modifications to the methoxy groups and variations in the phenyl moiety have been explored to enhance potency while maintaining favorable pharmacokinetic properties.
Future Directions
Ongoing research aims to elucidate further the biological mechanisms underlying the activity of this compound. Investigations into its binding affinity with specific kinases and receptors involved in cellular signaling will be crucial for developing targeted therapies.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo[1,2-b]pyridazine core followed by coupling with substituted phenyl and phenoxyacetamide groups. Key steps include:
- Core formation : Cyclization of pyridazine derivatives under metal-free conditions to construct the imidazo[1,2-b]pyridazine moiety .
- Coupling reactions : Buchwald-Hartwig amination or Ullmann-type couplings to attach methoxy-substituted phenyl groups. Solvents like dimethylformamide (DMF) or dichloromethane are often used, with reaction temperatures optimized between 80–120°C .
- Final amidation : Reaction of intermediates with phenoxyacetyl chloride in the presence of a base (e.g., potassium carbonate) . Purity is ensured via column chromatography and recrystallization, with yields ranging from 40–65% depending on substituent compatibility .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing methoxy and acetamide protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H20N4O3) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and identifies byproducts during scale-up .
- X-ray crystallography (if crystals are obtainable): Resolves ambiguous stereochemistry and packing interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with toluene/water biphasic systems to facilitate easier post-reaction separation .
- Catalyst screening : Use Pd/XPhos catalysts for coupling steps to reduce reaction times and improve regioselectivity .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing decomposition .
- In-line analytics : Implement real-time HPLC or FTIR to detect intermediates and adjust conditions dynamically .
Q. How should researchers resolve contradictions in reported biological activities (e.g., COX-2 vs. kinase inhibition)?
- Target validation : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) and COX-2 enzymatic assays under standardized conditions to compare potency (IC50 values) .
- Orthogonal binding studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities for both targets .
- Structural analysis : Compare docking poses (e.g., AutoDock Vina) with co-crystallized COX-2/kinase structures to identify key binding residues . Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation artifacts .
Q. What computational strategies are effective for predicting SAR and off-target effects?
- Molecular dynamics simulations : Analyze conformational stability of the imidazo[1,2-b]pyridazine core in biological environments (e.g., solvation free energy) .
- Pharmacophore modeling : Map essential features (e.g., methoxy groups as hydrogen bond acceptors) using tools like Schrödinger’s Phase .
- Off-target profiling : Use similarity-based tools (SwissTargetPrediction) or deep learning (DeepChem) to identify risks for hERG or CYP450 interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
